molecular formula C14H19NO B14136100 N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline

N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline

Cat. No.: B14136100
M. Wt: 217.31 g/mol
InChI Key: FZFVFVGPOGDUHY-UHFFFAOYSA-N
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Description

N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline is a chemical compound of interest in organic synthesis and medicinal chemistry research. This aniline derivative features both a cyclohexenyl ring and a methoxy-substituted phenyl ring, a structural motif found in intermediates for complex molecule synthesis . While specific applications for this exact compound are not fully detailed in the literature, its structure suggests potential utility as a building block for the development of pharmacologically active molecules or functional materials. Researchers may explore its use in coupling reactions or as a precursor for heterocyclic compounds. As a secondary amine, it can undergo further functionalization, such as alkylation or condensation, to create a diverse array of chemical entities. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-4-methoxy-N-methylaniline

InChI

InChI=1S/C14H19NO/c1-15(12-6-4-3-5-7-12)13-8-10-14(16-2)11-9-13/h4,6,8-12H,3,5,7H2,1-2H3

InChI Key

FZFVFVGPOGDUHY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound (C₁₄H₁₉NO, MW 217.31 g/mol) features:

  • A 4-methoxy-N-methylaniline core providing electron-donating groups for directed substitution
  • A cyclohex-2-en-1-yl moiety introducing stereoelectronic complexity and conformational flexibility
  • Liquid state at ambient conditions (density uncharacterized) necessitating low-temperature storage (2–8°C)

Key Synthetic Hurdles

  • Regioselectivity : Competition between N-alkylation (desired) and O-alkylation byproducts
  • Steric Effects : Bulky cyclohexenyl group hindering nucleophilic attack on aromatic amines
  • Oxidative Sensitivity : Instability under aerobic conditions due to allylic double bonds

Established Preparation Routes

Direct N-Alkylation of 4-Methoxy-N-methylaniline

Reaction Scheme :
$$
\text{4-Methoxy-N-methylaniline} + \text{Cyclohex-2-en-1-yl bromide} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
$$

Optimized Conditions :

Parameter Specification
Solvent Dimethylformamide (DMF) or THF
Base Cesium carbonate (Cs₂CO₃)
Temperature 80–85°C
Molar Ratio (Amine:Halide) 1:1.05
Reaction Time 30–60 minutes

Yield : 68–75% after purification
Key Observation : Preheating the base-amine mixture before halide addition reduces N- vs. O-alkylation competition by shifting equilibrium toward deprotonated amine.

Reductive Amination Approach

Procedure :

  • Condense 4-methoxy-N-methylaniline with cyclohex-2-en-1-one using TiCl₄ catalyst
  • Reduce intermediate imine with NaBH₃CN

Advantages :

  • Avoids halogenated reagents
  • Tolerates moisture better than alkylation routes

Limitations :

  • Lower yields (52–60%) due to competing enamine formation
  • Requires strict pH control during reduction

Continuous Flow Synthesis (Industrial Scale)

System Configuration :

  • Two-stage tubular reactor with in-line IR monitoring
  • Stage 1: Base-mediated deprotonation (residence time 2 min)
  • Stage 2: Halide introduction (residence time 8 min)

Performance Metrics :

Metric Value
Space-Time Yield 1.2 kg/L·day⁻¹
Purity (HPLC) 99.1%
Solvent Consumption 5.3 L/kg product

Critical Process Parameters

Base Selection Impact

Comparative study of bases in DMF at 80°C:

Base N-Alkylation (%) O-Alkylation (%) Byproducts (%)
Cs₂CO₃ 92 3 5
K₂CO₃ 84 11 5
NaH 78 18 4
DBU 65 29 6

Purification and Stabilization

Distillation Protocols

Fractional Distillation Parameters :

  • Boiling range: 145–148°C (0.8 mmHg)
  • Packed column with 12 theoretical plates
  • Recovery: 89% at ≥99% purity

Oxidative Stabilization

Additive Screening Results :

Antioxidant Peroxide Formation (ppm/day) Color Stability
BHT (0.1%) 12 Stable
Tocopherol (0.05%) 8 Slight yellowing
Argon Sparging 2 Stable

Emerging Methodologies

Photoredox Catalysis

Preliminary results using Ir(ppy)₃ catalyst under blue LED irradiation show:

  • 40% yield reduction in reaction time (15 vs. 60 minutes)
  • Improved selectivity (N-/O-alkylation ratio 98:2)

Biocatalytic Approaches

Immobilized transaminase variants achieve:

  • 34% conversion from ketone precursors
  • 99% enantiomeric excess for chiral derivatives

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed

Scientific Research Applications

N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects on Reactivity

4-Methoxy-N-methylaniline
  • Structure : Lacks the cyclohexenyl group but retains the para-methoxy and N-methyl substituents.
  • Reactivity : Exhibits high reactivity in C–N coupling reactions due to the electron-donating methoxy group. In a copper-catalyzed reaction, it achieved a 54% yield, outperforming electron-withdrawing analogs like 4-nitro-N-methylaniline (low yield) .
  • Steric Influence : Minimal steric hindrance compared to ortho-substituted analogs (e.g., 2-methoxy-N-methylaniline), which showed reduced yields (Table 1) .
2-Methoxy-N-methylaniline
  • Structure : Methoxy group at the ortho position.
  • Reactivity : Lower yield (compared to para-substituted analog) in C–N coupling due to steric hindrance near the reaction site .
4-Nitro-N-methylaniline
  • Structure : Nitro group (electron-withdrawing) at the para position.
  • Reactivity : Poor performance in coupling reactions (<20% yield) due to deactivation of the aromatic ring .

Table 1: Reaction Yields of Substituted Anilines in C–N Coupling

Compound Substituent Position/Type Yield (%)
4-Methoxy-N-methylaniline Para, electron-donating 54
2-Methoxy-N-methylaniline Ortho, electron-donating <54
4-Nitro-N-methylaniline Para, electron-withdrawing <20

Data sourced from copper-catalyzed reactions

Influence of N-Substituents: Cyclohexenyl vs. Other Groups

N-(Cyclohex-2-en-1-yl)-4-nitroaniline
  • Structure : Cyclohexenyl group with a para-nitro substituent.
  • Properties : The nitro group reduces nucleophilicity of the amine, contrasting with the methoxy group’s activating effect. Reactivity in cross-coupling or arylation reactions is expected to be lower .
N-(4-Methoxyphenyl)-N-methylformamide
  • Structure : Formamide derivative of 4-methoxy-N-methylaniline.
  • Properties : Polar amide group increases solubility in polar solvents compared to the hydrophobic cyclohexenyl analog. Used in catalytic formylation reactions .
Quinazoline Derivatives (5a–5g)
  • Structure : 4-Methoxy-N-methylaniline incorporated into quinazoline scaffolds with varying substituents (e.g., cyclopentyl, hydroxypropyl).
  • Biological Relevance : Modifications alter physicochemical properties (e.g., logP, solubility) and biological activity. For example, 5a (cyclopentyl-substituted) showed higher melting points (216–218°C) and distinct NMR profiles compared to 5b (hydroxypropyl-substituted, mp 188–190°C) .

Table 2: Physicochemical Properties of Selected Analogs

Compound Key Substituent Melting Point (°C) Notable Features
N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline Cyclohexenyl Not reported High steric bulk, R&D use
5a (Quinazoline derivative) Cyclopentyl 216–218 High yield (82%), stable solid
N-(4-Methoxyphenyl)-N-methylformamide Formamide Not reported Liquid, 90% yield in synthesis

Biological Activity

N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NOC_{13}H_{17}NO. Its structure features a cyclohexene ring, a methoxy group, and a methylated aniline moiety, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have shown that Mannich bases exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the disruption of cellular processes through alkylation of thiols or inhibition of critical enzymes such as DNA topoisomerase I .

Table 1: Anticancer Activity of Mannich Bases

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundWiDr Colon Cancer Cells<10Alkylation of thiols
Similar Mannich BaseMAC16 Cancer Cells500Inhibition of DNA topoisomerase I

Antibacterial and Antifungal Activity

Mannich bases, including our compound of interest, have also been evaluated for their antibacterial and antifungal properties. The structural features of these compounds allow them to interact with bacterial cell membranes or inhibit essential metabolic pathways in fungi. Studies indicate that some Mannich bases exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity Overview

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)Activity Type
This compoundE. coli32 µg/mLBactericidal
Similar Mannich BaseS. aureus16 µg/mLBacteriostatic

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through various in vitro assays. These studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response .

Case Study: Inhibition of COX Enzymes

In a controlled study, the compound was tested for its ability to inhibit COX enzymes:

  • Results: The compound showed a significant reduction in COX activity compared to control groups.
  • Conclusion: This suggests potential use in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions using 4-methoxy-N-methylaniline as a precursor. For example, in quinazoline derivative synthesis, 4-methoxy-N-methylaniline reacts with chlorinated intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or THF) with yields ranging from 73% to 86% . Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., Ru(II) complexes) improve regioselectivity and reduce side reactions .
  • Temperature control : Maintaining temperatures between 80–120°C prevents decomposition of reactive intermediates .
  • Stoichiometric ratios : A 10–20% excess of 4-methoxy-N-methylaniline ensures complete conversion of electrophilic partners .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. For example, methoxy (-OCH3_3) protons resonate at δ 3.82 ppm, while cyclohexenyl protons show distinct splitting patterns (e.g., δ 1.53–1.93 ppm for cyclohexenyl CH2_2 groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+^+ at m/z 217.31) and fragmentation pathways .
  • X-ray crystallography : Programs like SHELXL and WinGX refine crystal structures, resolving bond angles and torsional strain in the cyclohexenyl moiety .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 compliant), safety goggles (EN 166), and lab coats. Use NIOSH-approved respirators (P95) if ventilation is inadequate .
  • Ventilation : Perform reactions in fume hoods with airflow ≥0.5 m/s to mitigate inhalation risks (H332) .
  • Spill management : Absorb spills with sand or vermiculite, seal in chemical-resistant containers, and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing reactivity at the aniline ring .
  • Molecular docking : Simulate interactions with catalytic metal centers (e.g., Ru or Ir complexes) to design enantioselective hydrogenation pathways .

Q. What experimental strategies resolve contradictions in toxicity data for this compound?

Current SDSs lack comprehensive toxicity profiles (e.g., no LD50_{50} or EC50_{50} data) . To address this:

  • In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2).
  • Ecotoxicology studies : Assess biodegradability via OECD 301B tests and bioaccumulation potential using log KowK_{ow} measurements .

Q. How does the cyclohexenyl group influence the compound’s stability under varying pH and temperature conditions?

  • pH-dependent degradation : Under acidic conditions (pH < 3), the cyclohexenyl ring undergoes protonation, leading to ring-opening via retro-Diels-Alder reactions. Neutral/basic conditions (pH 7–12) stabilize the structure .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 180–200°C, with exothermic peaks correlating to combustion byproducts (e.g., CO, NOx_x) .

Methodological Challenges and Solutions

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?

  • Quality control (QC) : Implement HPLC-PDA (≥95% purity threshold) and Karl Fischer titration (water content <0.1%) for each batch .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. What are the limitations of using this compound in asymmetric catalysis, and how can they be overcome?

  • Steric hindrance : The bulky cyclohexenyl group reduces accessibility to chiral catalyst pockets. Solution: Introduce smaller substituents (e.g., cyclopentyl) or use larger catalysts (e.g., BINAP-Ru complexes) .
  • Solvent compatibility : Polar solvents (e.g., DMSO) deactivate metal catalysts. Alternative: Use toluene or THF with crown ethers to stabilize active species .

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